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Compound of Interest |

Compound Name: 5-Methoxy-6-methylpyridin-2-OL

CAS No.: 33252-69-6

Cat. No.: B1612968

\ J

The core challenge in characterizing 5-Methoxy-6-methylpyridin-2-ol lies in its tautomerism.
[1] While the nomenclature suggests a "pyridin-2-ol" (hydroxyl) structure, the compound exists
in a dynamic equilibrium with its "2-pyridone" (amide-like) form.[1]

In aqueous media and the crystalline state, the 2-pyridone tautomer is thermodynamically
favored due to the significant resonance stabilization energy of the amide-like moiety.[1] This
dictates that the measured pKa values correspond to the protonation/deprotonation events of
the pyridone species rather than the discrete hydroxypyridine.[1]
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Figure 1: Tautomeric equilibrium and ionization pathways.[1] The 2-pyridone form dominates at
physiological pH.[1]

pKa Data Analysis
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The ionization profile of 5-Methoxy-6-methylpyridin-2-ol is characterized by two distinct pKa
values: a very weak basic pKa and a weak acidic pKa.[1]

Table 1: Physicochemical Constants

) Mechanistic
Parameter Value Confidence
Context

Protonation of the
) ) carbonyl oxygen (O-
pKai (Basic) ~1.0-2.0 Estimated o
protonation) in the

pyridone form.[1]

Deprotonation of the
o ) ring nitrogen (N-H) in
pKaz (Acidic) 11.75+0.10 Predicted ]
the pyridone form to

yield the anion.[1]

At pH 7.4, the

molecule is >99.9%
Physiological State Neutral High neutral, maximizing

membrane

permeability.[1]

Mechanistic Insights

e Acidic pKa (11.75): The high pKa value reflects the stability of the N-H bond in the pyridone
ring.[1] The 5-methoxy group (electron-donating by resonance) and 6-methyl group
(electron-donating by induction) slightly destabilize the resulting anion compared to
unsubstituted 2-pyridone (pKa ~11.6), leading to a marginally higher pKa.[1]

e Basic pKa (~1.5): Protonation occurs at the carbonyl oxygen rather than the nitrogen.[1] The
electron-donating effects of the 5-OMe and 6-Me substituents increase the electron density
at the carbonyl oxygen, likely raising the basic pKa slightly above that of unsubstituted 2-
pyridone (pKa ~0.75).[1]

Implications for Drug Design
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1. Solubility & Formulation:
e pH < 2: Solubility increases significantly due to cation formation.[1]
e pH 2 —10: The compound exhibits minimum solubility (intrinsic solubility,

) as it exists as a neutral species.[1]

e pH > 12: Solubility increases again due to anion formation, though this pH range is rarely
useful for formulation.[1]

2. Membrane Permeability: Since the compound is neutral at physiological pH (7.4), it is
expected to have high passive permeability, assuming the logP is within an optimal range
(Predicted logP ~ 1.2 - 1.6).[1]

3. Bioisosterism: The 5-methoxy-6-methyl-2-pyridone scaffold acts as a bioisostere for phenyl
rings or other heteroaromatics, offering a hydrogen bond donor (N-H) and acceptor (C=0)
vector that can engage in specific binding interactions with protein targets.[1]

Experimental Determination Protocol

Due to the extreme values of the pKa (very low and very high) and potential low aqueous
solubility, standard potentiometric titration may yield noisy data.[1] UV-Metric Titration or NMR-
pH Titration are the gold-standard methods for this compound type.[1]

Recommended Workflow: UV-Metric Titration (e.g.,
Sirius T3)[1]

This method leverages the distinct UV absorbance spectra of the ionized vs. neutral species.[1]
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Sample Preparation
Dissolve ~10 mg in 20% DMSO/Water
(Co-solvent ensures solubility)

:

Titration Loop
Acid Titration (pH 2 -> 0.5)
Base Titration (pH 7 -> 12.5)

:

Multi-wavelength UV Detection
(DAD 200-400 nm)

Target Factor Analysis (TFA)

Deconvolute spectra to find pKa
Extrapolate to 0% DMSO (Yasuda-Shedlovsky)

Click to download full resolution via product page

Figure 2: UV-Metric titration workflow for accurate pKa determination of low-solubility
ampholytes.

Protocol Steps:
e Solubilization: Prepare a 10 mM stock solution in DMSO.

« Titration Media: Perform titrations in varying ratios of water/methanol or water/dioxane (e.g.,
20%, 40%, 60%) if aqueous solubility is too low.[1]

o Data Collection: Measure UV absorbance shifts. The carbonyl chromophore will show a
bathochromic shift upon protonation (acidic end) and a hypsochromic shift upon
deprotonation (basic end).[1]

o Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the apparent pKa (

) measured in co-solvent mixtures back to pure aqueous conditions (

)-[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nim.nih.gov]

2. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. 5-Methoxy-2-methylpyridine | C7HINO | CID 13358777 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem
[pubchem.ncbi.nim.nih.gov]

6. 2-¥2F-5-F ZMLIE 97% | Sigma-Aldrich [sigmaaldrich.com]

7. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

To cite this document: BenchChem. [Structural Chemistry & Tautomeric Equilibrium].
BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 5/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://www.benchchem.com/product/b1612968?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylpyridine
https://www.sigmaaldrich.com/TW/zh/product/aldrich/593427
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://analytical.chem.ut.ee/databases/pka-values/
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://www.benchchem.com/product/b1612968?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/76772
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylpyridine
https://www.sigmaaldrich.com/TW/zh/product/aldrich/593427
https://analytical.chem.ut.ee/databases/pka-values/
https://www.benchchem.com/product/b1612968#pka-values-of-5-methoxy-6-methylpyridin-2-ol
https://www.benchchem.com/product/b1612968#pka-values-of-5-methoxy-6-methylpyridin-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1612968#pka-values-of-5-methoxy-6-methylpyridin-
2-0l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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